Enzymatic DHODH Inhibition: DHODH-IN-1 Exhibits 40-Fold Higher Potency Than Teriflunomide
DHODH-IN-1 inhibits recombinant human DHODH with an IC50 of 25 ± 5 nM [1]. In comparison, teriflunomide (A77-1726), the active metabolite of leflunomide and a clinically approved DHODH inhibitor, displays an IC50 of approximately 1 μM on the same enzyme [1]. This represents a ~40-fold enhancement in enzymatic potency for DHODH-IN-1. Brequinar, a more potent clinical-stage inhibitor, achieves an IC50 of 10 nM, placing DHODH-IN-1 within a comparable potency range while offering a distinct chemotype devoid of a carboxylic acid moiety [1].
| Evidence Dimension | Enzymatic IC50 for human DHODH |
|---|---|
| Target Compound Data | 25 ± 5 nM |
| Comparator Or Baseline | Teriflunomide: ~1 μM; Brequinar: 10 nM |
| Quantified Difference | ~40-fold more potent than teriflunomide; 2.5-fold less potent than brequinar |
| Conditions | Recombinant human DHODH enzyme assay |
Why This Matters
Higher enzymatic potency reduces the effective concentration required to achieve target engagement, minimizing potential off-target effects and conserving compound usage in large-scale screening campaigns.
- [1] Lucas-Hourani M, Munier-Lehmann H, Helynck O, et al. Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH). J Med Chem. 2015;58(14):5579-5598. View Source
